d-Myo-inositol-1,4,5-triphosphate

Catalog No.
S1527098
CAS No.
142656-03-9
M.F
C6H15O15P3
M. Wt
420.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Myo-inositol-1,4,5-triphosphate

CAS Number

142656-03-9

Product Name

d-Myo-inositol-1,4,5-triphosphate

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H15O15P3

Molecular Weight

420.1 g/mol

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Synonyms

1,4,5-InsP3, 1,4,5-IP3, Inositol 1,4,5-Triphosphate, Inositol 1,4,5-Trisphosphate, Myo-Inositol 1,4,5-Trisphosphate, Myoinositol 1,4,5-Triphosphate

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Signaling Molecule and Second Messenger

D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a small molecule that functions as a second messenger within cells. It plays a crucial role in signal transduction pathways, relaying information from extracellular stimuli to intracellular responses.

Upon activation of certain receptors on the cell surface, an enzyme called phospholipase C (PLC) is activated. PLC cleaves a specific phospholipid molecule in the cell membrane, phosphatidylinositol 4,5-bisphosphate (PIP2), generating two important second messengers: Ins(1,4,5)P3 and diacylglycerol (DAG).

Function of Ins(1,4,5)P3

Ins(1,4,5)P3 specifically binds to specific Ins(1,4,5)P3 receptors located on the endoplasmic reticulum (ER), a network of membranes within the cell. Binding of Ins(1,4,5)P3 to these receptors triggers the opening of calcium channels in the ER membrane, leading to the release of calcium ions (Ca²⁺) into the cytoplasm.

The increase in cytosolic Ca²⁺ concentration serves as a crucial signal for various cellular processes, including:

  • Muscle contraction
  • Gene expression
  • Cell proliferation and differentiation
  • Neurotransmission

Research Applications of Ins(1,4,5)P3

Due to its involvement in numerous cellular functions, Ins(1,4,5)P3 and its signaling pathway are extensively studied in various scientific research areas:

  • Cancer research: Investigating the role of Ins(1,4,5)P3 signaling in cancer cell proliferation, migration, and survival.
  • Neuroscience: Understanding the involvement of Ins(1,4,5)P3 in learning, memory, and neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Cardiovascular research: Exploring the role of Ins(1,4,5)P3 in regulating heart function and blood pressure.
  • Developmental biology: Investigating the role of Ins(1,4,5)P3 in embryonic development and cell differentiation.

D-myo-inositol-1,4,5-triphosphate is a crucial intracellular signaling molecule, primarily recognized as a second messenger in various cellular processes. It is synthesized through the enzymatic action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, a phospholipid component of cellular membranes. The compound plays a pivotal role in the release of calcium ions from the endoplasmic reticulum into the cytoplasm, thereby influencing numerous physiological functions such as muscle contraction, neurotransmitter release, and cell growth .

The chemical formula for D-myo-inositol-1,4,5-triphosphate is C₆H₁₅O₁₅P₃, with an average molecular weight of approximately 420.10 g/mol. Structurally, it consists of a myo-inositol backbone with three phosphate groups attached at the 1, 4, and 5 positions .

  • Ins(1,4,5)P3 acts as a second messenger by binding to specific receptors on the endoplasmic reticulum, a cellular organelle [].
  • This binding triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm (cellular fluid) [].
  • The increase in cytosolic Ca2+ concentration activates various downstream signaling pathways involved in cellular processes [].

  • Hydrolysis: It can be hydrolyzed by specific phosphatases to yield inositol-1,4-bisphosphate and inorganic phosphate.
  • Binding: It binds to inositol 1,4,5-trisphosphate receptors located on the endoplasmic reticulum membrane. This binding induces conformational changes that facilitate calcium ion release into the cytoplasm .
  • Dephosphorylation: Enzymatic dephosphorylation can convert it into D-myo-inositol-1-phosphate or D-myo-inositol-4-phosphate.

D-myo-inositol-1,4,5-triphosphate is integral to various biological activities:

  • Calcium Signaling: It triggers calcium ion release from internal stores within cells. This process is essential for muscle contraction and neurotransmitter release .
  • Cell Proliferation: The compound influences cell growth and differentiation through its role in signaling pathways involving protein kinases .
  • Apoptosis: Elevated levels of intracellular calcium can activate pathways leading to programmed cell death (apoptosis), highlighting its role in cellular homeostasis .

The synthesis of D-myo-inositol-1,4,5-triphosphate can be achieved through various methods:

  • Enzymatic Synthesis: The most common method involves the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. This reaction produces D-myo-inositol-1,4,5-triphosphate along with diacylglycerol .
  • Chemical Synthesis: Several synthetic routes have been developed to produce enantiomerically pure D-myo-inositol-1,4,5-triphosphate from myo-inositol derivatives using ammonium salts as intermediates .

D-myo-inositol-1,4,5-triphosphate has several applications in research and potential therapeutic contexts:

  • Pharmacological Research: It serves as a model compound for studying calcium signaling pathways and their implications in diseases such as cancer and neurodegenerative disorders .
  • Therapeutic Targeting: Due to its role in cellular signaling, it is being investigated for its potential as a therapeutic target in conditions characterized by dysregulated calcium signaling .

Studies have shown that D-myo-inositol-1,4,5-triphosphate interacts with various proteins and receptors:

  • Inositol 1,4,5-trisphosphate Receptors: These receptors mediate the release of calcium ions from the endoplasmic reticulum upon binding with D-myo-inositol-1,4,5-triphosphate .
  • Calmodulin: The compound also interacts with calmodulin-dependent protein kinases which are involved in numerous cellular processes influenced by calcium levels .

Several compounds share structural similarities with D-myo-inositol-1,4,5-triphosphate. Below is a comparison highlighting its uniqueness:

Compound NameStructure/PropertiesUnique Features
D-myo-InositolA six-carbon sugar alcoholPrecursor to D-myo-inositol-1,4,5-triphosphate
Inositol 1,3,4-trisphosphateContains three phosphate groups at different positionsInvolved in distinct signaling pathways
Inositol 1-phosphateA single phosphate groupActs primarily as a precursor rather than a messenger
Inositol hexakisphosphateSix phosphate groupsFunctions mainly in cellular signaling but more complex

D-myo-inositol-1,4,5-triphosphate is distinctive due to its specific role as a second messenger that directly mediates calcium signaling compared to other similar compounds that may have broader or different functions within cellular signaling pathways.

Physical Description

Solid

XLogP3

-7

Other CAS

88269-39-0

Dates

Modify: 2024-04-14

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